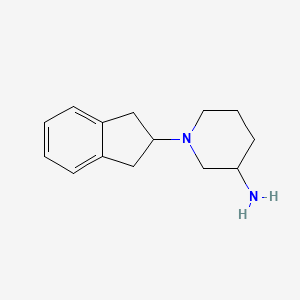

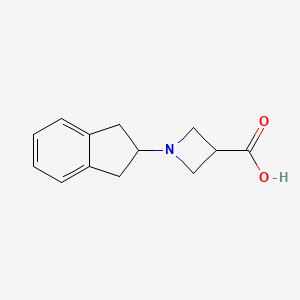

1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

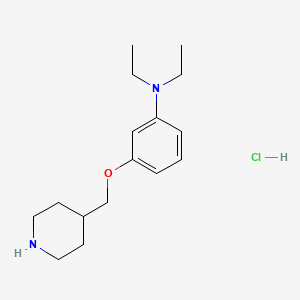

The molecular weight of “1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid” is 225.72 . Its IUPAC name is 3-((2,3-dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride .Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied extensively . It was observed that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

Researchers have developed methods for synthesizing azetidine derivatives, including those related to 1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid. These methods focus on the synthesis of enantiopure azetidine-2-carboxylic acids with various substituents, demonstrating the versatility and potential of azetidine derivatives in scientific research. For instance, Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, highlighting their potential in studying peptide activity (Sajjadi & Lubell, 2008). Similarly, Enders and Gries (2005) reported on the asymmetric synthesis of substituted azetidine type α- and β-amino acids, offering insights into the synthetic versatility of azetidine derivatives (Enders & Gries, 2005).

Biological and Foldameric Applications

Azetidine derivatives have also been synthesized for potential biological and foldameric applications. Žukauskaitė et al. (2011) developed a short synthesis for functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their importance from a biological standpoint and their applications in the field of foldamers (Žukauskaitė et al., 2011).

Chemical Modifications and Characterization

Further research into chemical modifications and characterization of azetidine derivatives reveals the compound's potential in creating novel therapeutic agents. Patel, Malik, and Bhatt (2009) described the synthesis and characterization of novel biphenyl 4-carboxylic acid derivatives, suggesting the utility of azetidine derivatives in developing new chemical entities (Patel, Malik, & Bhatt, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound “1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid” is likely to interact with multiple receptors due to the presence of the indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

Mode of Action

It’s known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)11-7-14(8-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKSJFBKZIOCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid | |

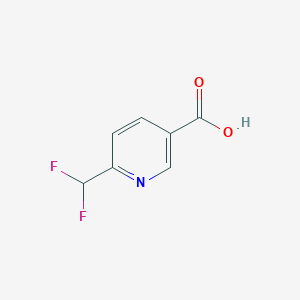

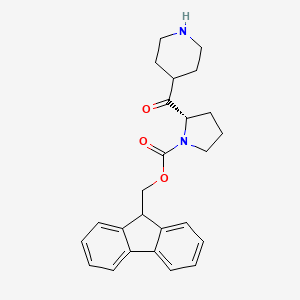

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)

![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)